3-(4H-1,2,4-triazol-4-yl)phenol
Overview
Description
3-(4H-1,2,4-triazol-4-yl)phenol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Compounds like 3-(4H-1,2,4-triazol-4-yl)phenol have been studied for their potential as corrosion inhibitors. For instance, Schiff’s bases derived from triazole compounds have shown effectiveness in preventing corrosion of mild steel in acidic environments. These inhibitors work by adhering to the steel surface and blocking corrosive agents (Ansari, Quraishi, & Singh, 2014).
Antimicrobial Activities
Triazole derivatives, including those related to this compound, have been synthesized and tested for antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal pathogens (Hussain, Sharma, & Amir, 2008).
Luminescent Properties
The luminescent properties of compounds based on the 4-amino-4H-1,2,4-triazole group have been explored. The presence of hydroxylic groups in these compounds significantly influences their luminescent characteristics, with potential applications in materials science (Xi et al., 2021).
Polymorphism and Crystal Structures
Studies on the polymorphism and crystal structures of 3-(4H-1,2,4-triazol-4-yl) derivatives have contributed to our understanding of their molecular conformations and intermolecular interactions, which are crucial in pharmaceutical and materials sciences (Mazur et al., 2017).
Tyrosinase Inhibition
Triazole Schiff’s base derivatives have been synthesized and studied for their inhibitory effects on tyrosinase activity, which is relevant in the development of treatments for hyperpigmentation and other skin disorders (Yu et al., 2015).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
Coordination polymers based on similar triazole compounds have been shown to have multiresponsive luminescent sensitive detection for antibiotics and pesticides .
Pharmacokinetics
The compound is known to be a solid at room temperature, which may influence its bioavailability .
Result of Action
Coordination polymers based on similar triazole compounds have demonstrated good anti-tumor activity toward tested glioma cells .
Properties
IUPAC Name |
3-(1,2,4-triazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-5-9-10-6-11/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYDYAJSQGPQKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589353 | |
Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746656-39-3 | |
Record name | 3-(4H-1,2,4-Triazol-4-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30589353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4H-1,2,4-triazol-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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